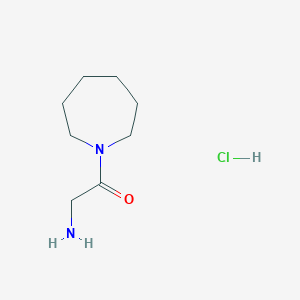

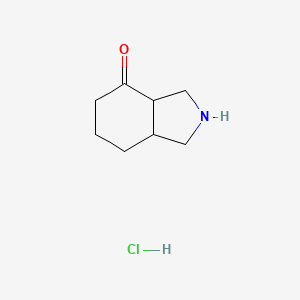

![molecular formula C16H14N2 B1392471 [4-(6-甲基喹啉-2-基)苯基]胺 CAS No. 1224953-47-2](/img/structure/B1392471.png)

[4-(6-甲基喹啉-2-基)苯基]胺

描述

“[4-(6-Methylquinolin-2-yl)phenyl]amine”, also known as 2-Methyl-4-(6-quinolinyl)aniline or MQPA, is a chemical compound used in various scientific fields. It has a molecular formula of C16H14N2 and a molecular weight of 234.29 g/mol .

Synthesis Analysis

The synthesis of quinoline derivatives, such as MQPA, has been reported in various studies . For instance, one study reported the synthesis of 2-phenyl-4-alkoxy quinolines by cyclocondensation of 2-(2-trimethylsilyl)ethynyl) aniline with aromatic aldehydes in the presence of sulfuric acid as a catalyst in methanol solvent .Molecular Structure Analysis

The molecular structure of MQPA consists of a quinoline ring fused with a phenyl ring . The quinoline moiety is a bicyclic compound containing a benzene ring fused with a pyridine ring .Chemical Reactions Analysis

Quinoline, the core structure of MQPA, participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Physical And Chemical Properties Analysis

MQPA has a molecular weight of 234.29 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved papers.科学研究应用

抗癌潜力:一些研究集中于合成基于 4-氨基喹啉支架的新化合物,显示出对癌细胞系的有效抗增殖活性。例如,Ghorab、Al-Said 和 Arafa(2014 年)合成的化合物显示出比参考药物多柔比星对 MCF-7 乳腺癌细胞系更高的活性(Ghorab、Al-Said 和 Arafa,2014)。

抗菌活性:Kumar 等人(2011 年)合成了含有 2-氯-6-甲基喹啉的仲胺和叔胺,它们表现出有希望的抗真菌和抗菌活性。这些化合物对各种真菌和细菌菌株有效(Kumar、Bawa、Kaushik 和 Panda,2011)。

缓蚀:已探索在腐蚀科学中的应用,其中含有喹啉部分的某些化合物对酸性溶液中的低碳钢显示出显着的缓蚀作用。Prabhu 等人(2008 年)证明了这一点,表明这些化合物在工业应用中的效用(Prabhu、Venkatarangaiah Venkatesha、Shanbhag、Kulkarni 和 Kalkhambkar,2008)。

抗抑郁活性:Dhir 等人(2011 年)在动物模型中评估了与喹啉类相关的特定化合物的抗抑郁活性。该化合物显示出逆转小鼠行为绝望的希望,表明其在治疗重度抑郁症中的潜力(Dhir、Malik、Kessar、Singh 和 Kulkarni,2011)。

抗疟研究:Hwang 等人(2011 年)合成了具有有效抗疟活性的 4-氨基喹啉类似物,特别是对耐药菌株。这表明这些化合物在开发新的疟疾治疗方法中的潜力(Hwang、Kawasuji、Lowes、Clark、Connelly、Zhu、Guiguemde、Sigal、Wilson、Derisi 和 Guy,2011)。

作用机制

Target of Action

4-(6-Methylquinolin-2-yl)aniline, also known as [4-(6-Methylquinolin-2-yl)phenyl]amine, is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are known to target a variety of biological compounds, including antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents .

Mode of Action

Quinoline derivatives, in general, are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Biochemical Pathways

Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

There is a general need for novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .

Result of Action

Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The synthesis of quinoline derivatives is known to be influenced by various factors, including the type and position of the substituent on the quinoline core .

未来方向

Quinoline derivatives, including MQPA, have shown substantial biological activities and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They form an important class of heterocyclic compounds for new drug development . Therefore, future research could focus on the synthesis and investigation of new structural prototypes of quinoline derivatives with more effective biological activities .

属性

IUPAC Name |

4-(6-methylquinolin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-11-2-8-16-13(10-11)5-9-15(18-16)12-3-6-14(17)7-4-12/h2-10H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZISEHCQTQRFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(6-Methylquinolin-2-yl)phenyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

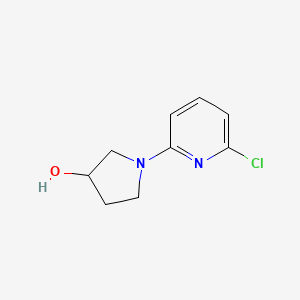

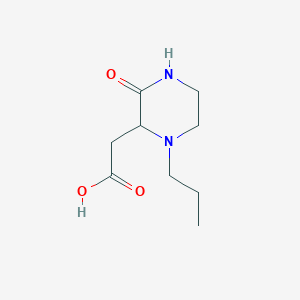

![1-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392388.png)

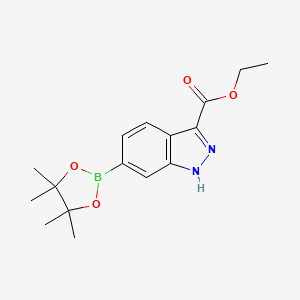

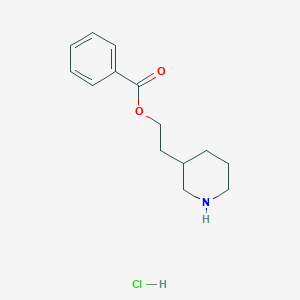

![1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392390.png)

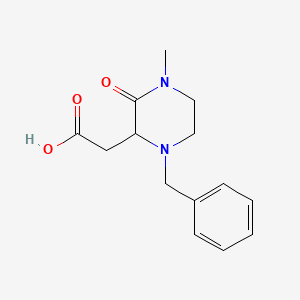

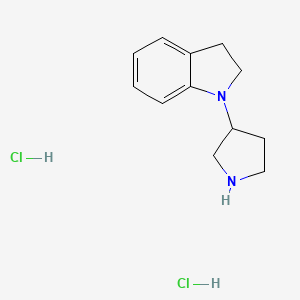

![1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392396.png)

![2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1392399.png)

![2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1392401.png)